molecular formula C15H18N2O B12672445 Quinoline, 4-(2-(4-morpholinyl)ethyl)- CAS No. 126921-43-5

Quinoline, 4-(2-(4-morpholinyl)ethyl)-

Cat. No.: B12672445
CAS No.: 126921-43-5
M. Wt: 242.32 g/mol
InChI Key: PAAQAEFOCMGAGA-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-morpholinyl)ethyl)-, can be achieved through various methods. Common synthetic routes include:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoline, 4-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The morpholine group enhances its ability to interact with biological molecules, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione: A quinoline derivative with similar structural features but different functional groups.

    Quinoline-5,8-dione: Another quinoline derivative with distinct chemical properties.

Uniqueness

Quinoline, 4-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the morpholine group, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to other quinoline derivatives .

Properties

CAS No.

126921-43-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(2-quinolin-4-ylethyl)morpholine

InChI

InChI=1S/C15H18N2O/c1-2-4-15-14(3-1)13(5-7-16-15)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2

InChI Key

PAAQAEFOCMGAGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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